molecular formula C17H10O2 B1268269 Indeno[2,1-b]chromene-6-carbaldehyde CAS No. 75293-82-2

Indeno[2,1-b]chromene-6-carbaldehyde

Cat. No. B1268269
CAS RN: 75293-82-2
M. Wt: 246.26 g/mol
InChI Key: IZRZXVDMBPQFJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indeno[2,1-b]chromene derivatives involves various catalyzed reactions. For instance, palladium-catalyzed cascade reactions have been employed to create complex hybrid structures involving indeno and chromene scaffolds. These methodologies highlight the versatility and efficiency of modern synthetic techniques in constructing such intricate molecules (Zhang et al., 2016), (Pan et al., 2012).

Molecular Structure Analysis

The molecular structure of indeno[2,1-b]chromene derivatives has been elucidated through various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These studies have provided insights into the intricate arrangement of atoms within these molecules and their electronic properties, revealing the foundation for their reactivity and interactions with other molecules (Semenova et al., 2021), (Toh et al., 2016).

Chemical Reactions and Properties

Indeno[2,1-b]chromene-6-carbaldehyde and its derivatives undergo a variety of chemical reactions, including nucleophilic additions, cyclizations, and condensations, showcasing their reactivity and potential for generating diverse molecular architectures. These chemical properties are pivotal for the synthesis of complex organic molecules and materials (Mahmoud et al., 2008), (Sadeghi et al., 2015).

Scientific Research Applications

1. Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues

  • Application Summary: This research focuses on the stereoselective synthesis of sulfur- or selenium-containing indeno[1,2-b]chromene derivatives from o-(alkynyl)styrenes substituted at the triple bond with a thio- or seleno-aryl group . These compounds have unique chemical, physical, and biological properties, finding applications in medicine and materials science .
  • Methods of Application: The reaction involves a double cyclization process through a proposed key gold−cyclopropyl carbene intermediate that evolves by the intramolecular addition of an aromatic to the cyclopropane ring .
  • Results: The enantioselective version was studied using gold(I) complexes bearing chiral ligands .

2. One-Pot Strategy for the Synthesis of Indeno [1,2-b]Chromene Derivatives

  • Application Summary: This paper reports a novel and efficient method for the preparation of new indeno [1,2-b]chromene derivatives . These compounds have many pharmacological and photochemical applications .
  • Methods of Application: The synthetic method comprises a one-pot and three-component condensation reaction between various aryl aldehydes, indane-1,3-dione and 4-hydroxychromen-2-one in the presence of Fe 3 O 4 @SiO 2 @ (CH 2) 3 OPO 3 H 2 as a novel solid acid nanocatalyst .
  • Results: The structures of the synthesized products were identified by MR and elemental analysis .

3. Recent Advancement in the Synthesis of Diverse Spiro-Indeno[1,2-b]quinoxalinones

  • Application Summary: Indeno [1,2-b]quinoxalinones derived by the reaction of ninhydrin and substituted 1,2-phenylenediamines have potential pharmaceutical applications with anti-cancer, c-Jun N-terminal kinase inhibitory, anti-inflammatory, antinociceptive, antiproliferative, etc., activities .

Safety And Hazards

Specific safety and hazard information for Indeno[2,1-b]chromene-6-carbaldehyde is not available in the retrieved papers. However, as with all chemicals, it should be handled with care, and appropriate safety measures should be taken.


Future Directions

The future directions for the research and application of Indeno[2,1-b]chromene-6-carbaldehyde are not explicitly mentioned in the retrieved papers. However, its use in the synthesis of cyanine dyes and other derivatives suggests potential applications in various fields23.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

indeno[2,1-b]chromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2/c18-10-15-13-7-3-2-6-12(13)14-9-11-5-1-4-8-16(11)19-17(14)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRZXVDMBPQFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=C3O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328132
Record name indeno[2,1-b]chromene-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indeno[2,1-b]chromene-6-carbaldehyde

CAS RN

75293-82-2
Record name indeno[2,1-b]chromene-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DG Krotko, KV Fedotov, AI Tolmachev - Chemistry of Heterocyclic …, 2005 - Springer
Starting from the products of formylation and vinylformylation of indeno[2,1-b]chromene a series of new symmetrical and unsymmetrical polymethine dyes have been synthesized with a …
Number of citations: 3 link.springer.com

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